2899-28-9
Description
Contextualization within Relevant Imidazole (B134444) and Sulfonamide Derivative Classes
The compound 2899-28-9 is a derivative of both imidazole and sulfonamide classes of organic compounds. Imidazoles are five-membered heterocyclic aromatic rings containing two nitrogen atoms. This scaffold is prevalent in numerous natural products and biologically active molecules, including the amino acid histidine and the hormone histamine. nih.govnih.govknime.com Imidazole derivatives have demonstrated a wide range of biological activities, leading to their extensive study in medicinal chemistry for potential antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties, among others. nih.govknime.com
Sulfonamides are characterized by the presence of a sulfonyl functional group linked to an amine. The sulfonamide moiety is a key feature in a diverse array of drugs, historically recognized for their antibacterial properties as the first broadly effective systemic antibacterials. Beyond antibiotics, sulfonamide derivatives have been developed into various therapeutic agents, including diuretics, antidiabetic drugs, and carbonic anhydrase inhibitors. The combination of the imidazole and sulfonamide functionalities within a single molecule, as seen in this compound, is a common strategy in drug discovery to explore synergistic effects or novel biological targets.
Historical Perspective of Related Chemical Scaffolds in Research
The historical significance of imidazole and sulfonamide scaffolds in chemical research, particularly in the development of therapeutic agents, provides a crucial context for understanding the potential of compounds like this compound. Imidazole derivatives have been explored since the discovery of imidazole itself in the mid-19th century. nih.govnih.govknime.com Their presence in essential biological molecules spurred early research into their chemical properties and potential physiological roles. The synthetic versatility of the imidazole ring has allowed for the creation of a vast library of derivatives with diverse substituents, leading to the identification of compounds with varied biological activities. nih.govknime.com
Sulfonamides have a similarly rich history, beginning with the discovery of the antibacterial activity of Prontosil in the 1930s. This breakthrough initiated extensive research into sulfonamide chemistry, resulting in the synthesis and evaluation of thousands of derivatives. The understanding of their mechanism of action as competitive inhibitors of folate synthesis in bacteria paved the way for the rational design of new antibacterial agents. The subsequent discovery of other pharmacological activities of sulfonamides further expanded their importance in medicinal chemistry.
The convergence of these two important chemical classes in the design of new molecules reflects a long-standing approach in chemical research to combine validated pharmacophores to achieve improved or novel biological profiles.
Properties
CAS No. |
2899-28-9 |
|---|---|
Molecular Weight |
268.7 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for N Ethyl N 2 4 Fluorophenyl Methanesulfonyl 1 Oxolan 2 Yl Methyl 1h Imidazol 5 Yl Methyl 2 Methylbenzamide 2899 28 9
Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
Methodologies for Combinatorial Library Generation
The synthesis of complex organic molecules, such as N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE, often benefits from combinatorial chemistry approaches, particularly in the context of drug discovery and optimization. While specific published methods detailing the combinatorial synthesis of this exact compound were not found in the surveyed literature, the structural features, including the imidazole (B134444) core, sulfonamide linkage, and substituted benzamide (B126) and cyclic ether moieties, are common in compound libraries generated using combinatorial techniques. These methodologies enable the rapid synthesis of large arrays of structurally related molecules, facilitating the exploration of chemical space to identify compounds with desired properties.
Combinatorial library generation for compounds incorporating imidazole and sulfonamide scaffolds has been explored through various strategies. Solid-phase synthesis is a powerful technique frequently employed for constructing libraries of imidazole derivatives and sulfonamides. This approach involves anchoring a starting material to a solid support (resin), allowing for sequential reactions and purifications to be carried out more efficiently compared to traditional solution-phase synthesis. For instance, solid-phase chemistry has been utilized in the preparation of 4-substituted imidazole sulfonamides, demonstrating its utility in generating libraries of this structural class. nih.gov The use of solid support simplifies purification steps, which is particularly advantageous when synthesizing large numbers of compounds in a combinatorial fashion.
Multicomponent reactions (MCRs) represent another significant methodology for combinatorial library generation. These reactions involve the combination of three or more starting materials in a single step, leading to the formation of complex molecules with high atom economy and efficiency. MCRs are well-suited for combinatorial synthesis as variations in each starting material can lead to a diverse set of products in a single reaction vessel or a small number of parallel reactions. The synthesis of highly substituted imidazole derivatives has been achieved using MCRs such as the Ugi and Passerini reactions, followed by post-cyclization steps. acs.org This approach allows for the facile construction of diverse imidazole scaffolds, which can then be further functionalized. For example, the synthesis of imidazole derivatives via Ugi/Passerini reactions has yielded compounds with reported yields often ranging from moderate to excellent (47–82%). acs.org
Furthermore, the synthesis of sulfonamide libraries has been a subject of research, with various methods developed to introduce the sulfonamide functionality into diverse molecular scaffolds. ekb.eg The coupling of amines with sulfonyl chlorides is a fundamental reaction in sulfonamide synthesis that can be adapted for combinatorial approaches by varying both the amine and sulfonyl chloride components. Metal-catalyzed methods have also been explored for sulfonamide synthesis, offering potential avenues for diversification in combinatorial settings. ekb.eg
The application of these methodologies allows for the systematic variation of substituents around the core structure of compounds like N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE. By diversifying the imidazole substituents, the group attached to the sulfonamide sulfur, the benzamide portion, and the group on the imidazole nitrogen, vast libraries of analogs can be created. For example, the generation of combinatorial libraries based on imidazole scaffolds reacting with various diamines has been reported, illustrating the potential for structural diversity. acs.org
Mechanistic Organic Chemistry and Reaction Pathway Elucidation of N Ethyl N 2 4 Fluorophenyl Methanesulfonyl 1 Oxolan 2 Yl Methyl 1h Imidazol 5 Yl Methyl 2 Methylbenzamide 2899 28 9
Investigation of Key Reaction Intermediates and Transition States
The study of a reaction mechanism involves identifying and characterizing transient species like intermediates and transition states. Intermediates are short-lived, higher-energy species that exist in a local energy minimum between reaction steps, and in principle, can be isolated. Transition states, on the other hand, represent the highest energy point along the reaction coordinate for a single step and cannot be isolated.
For a complex molecule like N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE, potential reaction intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions. Computational chemistry, specifically density functional theory (DFT) calculations, would be a primary tool to model the potential energy surface of a reaction. These calculations can help predict the structures and energies of intermediates and transition states.
Table 1: Hypothetical Key Intermediates in Reactions of the Target Compound
| Intermediate Type | Potential Formation Pathway | Key Structural Features |
|---|---|---|
| Acylium Ion | Reaction of the benzamide (B126) moiety with a Lewis acid. | Positively charged carbonyl carbon. |
| Imidazolium Ylide | Deprotonation of the imidazole (B134444) ring. | Zwitterionic species with a negatively charged carbon and a positively charged nitrogen. |
Elucidation of Stereochemical Outcomes and Diastereoselectivity in Reactions
Stereoselectivity is the preferential formation of one stereoisomer over another in a chemical reaction. The target compound possesses a stereocenter at the oxolane ring, and reactions involving this part of the molecule, or the creation of new stereocenters, would likely exhibit diastereoselectivity.
The elucidation of stereochemical outcomes often involves a combination of experimental and computational methods. Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are crucial for determining the relative and absolute configurations of reaction products. Computational modeling can provide insights into the transition state geometries that lead to the observed stereoselectivity. The steric and electronic properties of the substituents on the chiral center play a significant role in directing the approach of reagents, leading to a preference for one diastereomer over another.
Table 2: Factors Influencing Diastereoselectivity
| Factor | Description | Potential Impact on Reactions of the Target Compound |
|---|---|---|
| Steric Hindrance | The spatial arrangement of atoms can block or hinder the approach of a reactant from a particular direction. | The bulky groups on the imidazole and benzamide moieties could influence the facial selectivity of reactions at the oxolane ring. |
| Electronic Effects | The distribution of electron density in the substrate and reagent can favor certain orientations for reaction. | The electron-withdrawing sulfonyl group and the electron-rich imidazole ring could influence the regioselectivity and stereoselectivity of electrophilic or nucleophilic additions. |
Catalytic Transformations Involving the Chemical Compound as a Substrate or Ligand
The imidazole and benzamide functionalities within the target molecule offer potential coordination sites for metal catalysts. Therefore, the compound could act as a ligand in various catalytic transformations. Alternatively, the various functional groups present could serve as handles for catalytic C-H functionalization or cross-coupling reactions, where the compound itself is the substrate.
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for organic synthesis under mild conditions. The aromatic rings in the target molecule could potentially participate in photoredox-catalyzed reactions.
Table 3: Potential Catalytic Transformations
| Transformation Type | Role of Compound | Potential Catalyst System |
|---|---|---|
| Cross-Coupling Reaction | Substrate | Palladium or Copper catalyst with a suitable ligand. |
| C-H Activation/Functionalization | Substrate | Rhodium, Iridium, or Palladium catalyst. |
| Asymmetric Catalysis | Ligand | Chiral transition metal complexes (e.g., Rhodium, Ruthenium). |
Photochemical and Thermal Reactivity Studies
The photochemical reactivity of the target compound would likely be influenced by the aromatic chromophores, such as the fluorophenyl and methylbenzoyl groups. Upon absorption of UV or visible light, these groups could be excited to higher electronic states, leading to various photochemical reactions like cyclizations, rearrangements, or radical reactions.
Thermal reactivity studies would probe the stability of the compound at elevated temperatures and could reveal pathways for decomposition or rearrangement. The presence of the sulfonyl group suggests that thermal extrusion of sulfur dioxide could be a possible reaction pathway under certain conditions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be key techniques to study the thermal properties of the compound.
Table 4: Potential Photochemical and Thermal Reactions
| Reaction Type | Conditions | Potential Products |
|---|---|---|
| Photochemical Radical Formation | UV irradiation | Formation of aryl or sulfonyl radicals through bond cleavage. |
| Electrocyclic Reaction | UV or thermal | Potential for intramolecular ring formation. |
A discrepancy has been identified between the chemical compound name provided and the associated CAS number "2899-28-9". Publicly available chemical databases indicate that CAS number this compound corresponds to L-Tryptophan ethyl ester hydrochloride scbt.comsigmaaldrich.comcas.orgfishersci.comchem-edata.comsigmaaldrich.com. The compound name "N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE" is not associated with this CAS number in the available literature.
Furthermore, a comprehensive search for biological activity and preclinical mechanistic investigations for L-Tryptophan ethyl ester hydrochloride (CAS this compound) did not yield specific data matching the detailed outline requested. There is a lack of published research on its in vitro biological screening, including enzyme inhibition, receptor binding, or cell-based phenotypic screening. Similarly, no information was found regarding the elucidation of its molecular targets or transcriptomic, proteomic, and metabolomic analyses.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements for the compound with CAS number this compound. The available information primarily pertains to its chemical properties and commercial availability for use in applications such as peptide synthesis sigmaaldrich.com.
To proceed, clarification is required regarding the correct chemical compound of interest. If the focus should indeed be on "N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE," a different CAS number would be necessary to locate relevant scientific data. Conversely, if the article must focus on CAS number this compound, the scope of the article would need to be significantly altered to reflect the available information on L-Tryptophan ethyl ester hydrochloride, which does not align with the requested biological activity studies.
No Publicly Available Research Found for Compound this compound
Following a comprehensive search for the chemical compound N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE, with the CAS number this compound, no specific biological activity data, preclinical mechanistic investigations, or structure-activity relationship studies were found in the public domain.
Biological Activity and Preclinical Mechanistic Investigations of N Ethyl N 2 4 Fluorophenyl Methanesulfonyl 1 Oxolan 2 Yl Methyl 1h Imidazol 5 Yl Methyl 2 Methylbenzamide 2899 28 9
In Vitro Cellular Mechanism Studies
Mechanisms of Cell Fate Modulation (e.g., pathways of cell death, differentiation)
The absence of such information suggests that either research on this compound has not been published in publicly accessible literature, is proprietary and confidential, or the compound may be a novel entity that has not yet been extensively studied or characterized in a biological context.
Consequently, the generation of an article with the specified detailed sections and data tables is not feasible at this time due to the lack of available scientific evidence.
An extensive search for scientific literature and preclinical data on the chemical compound N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE, with the identifier 2899-28-9, was conducted. The investigation aimed to find information regarding its biological activity and preclinical mechanistic studies to fulfill a detailed article outline.
Despite a thorough search of available scientific databases and public information, no specific preclinical in vivo pharmacological data, mechanistic proof-of-concept studies, or details on the development and characterization of relevant disease models for this particular compound could be located. The searches for "this compound" and its full chemical name did not yield any relevant results pertaining to the requested topics.
Consequently, the requested article focusing on the preclinical in vivo pharmacological models and mechanistic investigations of N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE (this compound) cannot be generated due to the absence of available scientific information on this specific substance.
Advanced Analytical Methodologies for N Ethyl N 2 4 Fluorophenyl Methanesulfonyl 1 Oxolan 2 Yl Methyl 1h Imidazol 5 Yl Methyl 2 Methylbenzamide 2899 28 9 Research
High-Resolution Spectroscopic Techniques for Complex Structural Elucidation
High-resolution spectroscopic methods are indispensable for confirming the chemical structure and elucidating the intricate details of complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques are paramount for assigning each atom in the molecule and confirming its structure. nih.govrsc.org
1D NMR (¹H and ¹³C NMR): These fundamental techniques provide information on the number and types of protons and carbons present, their chemical environments, and basic connectivity within the molecule. nih.govrsc.org
2D NMR Techniques:
Correlation Spectroscopy (COSY): Reveals proton-proton couplings, indicating adjacent protons and establishing spin systems.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds. This is particularly crucial for establishing connectivity across quaternary carbons and heteroatoms, which are not directly bonded to protons, thereby piecing together the molecular skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, regardless of through-bond connectivity. This is valuable for determining the relative stereochemistry of chiral centers (such as the one in the oxolan ring) and understanding the conformation of the molecule in solution.
Mass Spectrometry (MS): Advanced MS techniques provide precise molecular weight information and characteristic fragmentation patterns vital for structural confirmation and the identification of impurities or related substances.
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule with high accuracy, allowing for the unequivocal confirmation of its elemental composition.
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion and analysis of the resulting fragment ions. This generates a specific fragmentation pattern that serves as a "fingerprint" for the molecule, aiding in the confirmation of its structure and the identification of substructures. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a powerful technique widely used in bioanalysis and for identifying metabolites. chemsrc.comgoogleapis.com
X-ray Crystallography and Other Solid-State Characterization Techniques
Understanding the solid-state form of a compound is crucial as it can significantly impact its physical properties, stability, and performance.
Single-Crystal X-ray Crystallography: This technique provides the definitive three-dimensional atomic and molecular structure of a compound in its crystalline state. bmrb.iogoogle.comwho.int It yields precise information on bond lengths, bond angles, torsion angles, and crystal packing. If the crystal contains an atom with sufficient electron density and the diffraction data are of high quality, single-crystal X-ray crystallography can also determine the absolute configuration of chiral centers. Obtaining suitable single crystals of complex organic molecules can be challenging but offers unparalleled structural detail.
Powder X-ray Diffraction (PXRD): PXRD is a widely used technique for characterizing the crystalline form of a bulk material. google.comgoogle.com Each distinct crystalline form (polymorph) of a compound produces a unique PXRD pattern, which serves as a fingerprint for that specific form. PXRD is used to identify the crystalline form of a sample, assess its crystallinity, and detect the presence of different polymorphs. It is a standard technique in the characterization of pharmaceutical solids.
Other Solid-State Techniques: While X-ray techniques are primary for structural and crystalline form analysis, other methods provide complementary information.
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting points, glass transition temperatures, and polymorphic transformations, which can provide insights into the purity and solid-state form of a crystalline material.
Thermogravimetric Analysis (TGA): Measures the change in weight of a sample as it is heated. This technique is useful for determining the presence of solvates or hydrates within the crystal lattice and assessing thermal stability.
Bioanalytical Method Development for Quantification and Metabolite Profiling in Preclinical Biological Matrices
Quantifying the concentration of the compound and identifying its metabolites in biological samples are essential steps in preclinical research to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Bioanalytical Method Development and Validation: Highly sensitive and selective bioanalytical methods are required to accurately measure the concentration of the compound in various biological matrices obtained from preclinical studies, such as plasma, serum, whole blood, urine, or tissue homogenates. chemsrc.comgoogle.comgithub.comebi.ac.uk Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. chemsrc.comgoogleapis.com Method validation is a critical process that ensures the reliability and reproducibility of the quantitative data. It involves evaluating parameters such as selectivity, sensitivity (typically assessed by the lower limit of quantification, LLOQ), linearity of the calibration curve, accuracy, precision, matrix effect (the influence of the biological matrix on analyte ionization), recovery (the efficiency of analyte extraction from the matrix), and stability of the analyte in the biological matrix under various storage and handling conditions. chemsrc.comgoogle.comgithub.com Regulatory guidelines provide detailed requirements for bioanalytical method validation. google.comebi.ac.uk
Metabolite Profiling and Identification: Following administration to a living system, the parent compound undergoes metabolic transformations catalyzed by enzymes. Metabolite profiling involves the systematic detection and relative quantification of these metabolic products in biological samples over time. googleapis.comleibniz-fli.dehrsa.govgoogle.comgoogle.com Advanced mass spectrometry techniques, particularly high-resolution MS and MS/MS, are indispensable for the identification of metabolite structures. googleapis.comhrsa.gov By analyzing the exact mass and fragmentation patterns of detected metabolites and comparing them to those of the parent compound, researchers can deduce the structural changes that have occurred and identify the sites of metabolism. This information is crucial for understanding the compound's metabolic fate, assessing potential differences in metabolism across species, and identifying potential active or toxic metabolites. googleapis.com
These advanced analytical methodologies, when applied comprehensively and rigorously, provide the foundational data required for the thorough characterization and study of complex chemical compounds like N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE throughout the research and development process.
Computational and Theoretical Studies on N Ethyl N 2 4 Fluorophenyl Methanesulfonyl 1 Oxolan 2 Yl Methyl 1h Imidazol 5 Yl Methyl 2 Methylbenzamide 2899 28 9
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE, might interact with a protein target. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. researchgate.net
The primary goal of molecular docking is to identify the most likely binding mode of a ligand to a receptor of known three-dimensional structure. google.com Scoring functions are used to estimate the binding free energy of the protein-ligand complex, which helps in ranking different ligands or different binding poses of the same ligand. nih.gov These scoring functions take into account various non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. researchgate.net
Virtual Screening and Computational Hit Identification
Virtual screening is a computational method used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. sigmaaldrich.com This process can be broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
SBVS relies on the three-dimensional structure of the target protein. Molecular docking is a key component of SBVS, where compounds from a database are docked into the binding site of the target protein, and their potential binding affinity is evaluated using a scoring function. sigmaaldrich.com This allows for the prioritization of compounds for experimental testing.
In the absence of a known 3D structure of the target, LBVS can be employed. This approach uses the information from known active ligands to identify other compounds with similar properties that are also likely to be active.
Computational hit identification is the process of selecting promising candidates from a virtual screen for further experimental validation. This involves analyzing the docking poses, interaction patterns, and scores of the top-ranked compounds to make an informed decision on which molecules to pursue.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of a molecule like N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE. These methods can be used to calculate various molecular properties, including molecular orbital energies, electron density distribution, and electrostatic potential.
By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the regions of a molecule that are most likely to be involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
Quantum chemical calculations can also be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions can be valuable in the interpretation of experimental spectra and in the structural elucidation of new compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE, MD simulations can be used to explore its conformational landscape and identify the most stable low-energy conformations.
When applied to a protein-ligand complex, MD simulations can provide valuable information about the stability of the binding and the dynamics of the interactions between the ligand and the protein. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in understanding the key interactions that contribute to the binding affinity.
Furthermore, advanced MD simulation techniques can be used to study the kinetics of ligand binding and unbinding, providing insights into the association and dissociation rate constants. This information is crucial for understanding the mechanism of action of a drug and for optimizing its efficacy.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are based on the principle that the activity or property of a chemical is a function of its molecular structure.
To develop a QSAR or QSPR model, a dataset of compounds with known activities or properties is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the activity or property of interest.
Exploration of Non Therapeutic Applications of N Ethyl N 2 4 Fluorophenyl Methanesulfonyl 1 Oxolan 2 Yl Methyl 1h Imidazol 5 Yl Methyl 2 Methylbenzamide 2899 28 9
Catalytic Roles in Organic Synthesis and Industrial Processes
Based on the available information, there are no documented research findings or applications detailing the use of N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE (2899-28-9) in catalytic roles within organic synthesis or industrial processes.
Material Science Applications (e.g., incorporation into polymers, functional materials)
No specific applications or research findings regarding the incorporation of N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE (this compound) into polymers, functional materials, or other material science contexts were found in the consulted literature.
Utilization as Chemical Probes or Research Tools in Biological Systems
N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE (this compound), also referenced by the identifier MFCD19816007, is recognized as a ChemDiv Screening compound. nih.gov Its inclusion in screening libraries, specifically a Cysteine Targeted Covalent Library, indicates its potential utility as a chemical probe or research tool in biological systems. nih.gov Screening compounds are typically used in high-throughput screening assays to investigate biological pathways, identify potential ligands for biological targets, or explore structure-activity relationships. The designation as a component of a Cysteine Targeted Covalent Library suggests its potential to interact covalently with cysteine residues in proteins, making it a tool for studying protein function, inhibition, or labeling. While its presence in such libraries highlights its role as a research tool, detailed findings on specific biological targets or outcomes from its use in this capacity were not available in the consulted sources.
Environmental Fate and Transformation Studies (e.g., degradation pathways in various media)
There is no information available in the consulted literature regarding the environmental fate and transformation studies of N-ETHYL-N-({2-[(4-FLUOROPHENYL)METHANESULFONYL]-1-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOL-5-YL}METHYL)-2-METHYLBENZAMIDE (this compound), including its degradation pathways in various environmental media.
Future Research Directions and Unaddressed Questions for N Ethyl N 2 4 Fluorophenyl Methanesulfonyl 1 Oxolan 2 Yl Methyl 1h Imidazol 5 Yl Methyl 2 Methylbenzamide 2899 28 9
Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity
The synthesis of complex organic molecules like 2899-28-9 often involves multi-step procedures that can impact yield, purity, and cost. Future research could focus on developing more efficient, sustainable, and scalable synthetic methodologies for this compound. This includes exploring alternative reaction pathways, utilizing novel catalysts, or employing flow chemistry techniques to improve reaction control and throughput. Furthermore, investigating asymmetric synthesis routes could be relevant if specific stereoisomers of this compound are found to possess distinct properties. Exploring diversity-oriented synthesis starting from key intermediates could also yield libraries of related compounds with subtle structural variations, potentially leading to the discovery of analogs with improved or altered characteristics.
Advanced Mechanistic Insights into its Chemical and Biological Transformations
A thorough understanding of the chemical reactivity and potential biological transformations of this compound is crucial. Future studies should aim to elucidate the detailed mechanisms of its reactions under various conditions, including stability in different solvents, pH levels, and temperatures. If the compound interacts with biological systems, understanding its metabolic pathways, potential degradation products, and interactions with enzymes or other biomolecules at a mechanistic level is essential. Techniques such as advanced spectroscopy (e.g., NMR, MS) and computational chemistry could provide valuable insights into transition states, intermediates, and energy profiles of relevant transformations.
Broader Biological Target Discovery and Network Pharmacology
The potential biological activities and specific molecular targets of this compound are largely uncharacterized in the publicly available domain. Future research should prioritize comprehensive screening efforts to identify any biological activities, such as enzyme inhibition, receptor binding, or cellular pathway modulation. Employing techniques like phenotypic screening, target-based assays, and high-throughput screening could help uncover its biological profile. Furthermore, applying network pharmacology approaches could help to understand how this compound might interact with multiple biological targets and perturb complex biological networks, providing a more holistic view of its potential effects.
Development of Novel Analytical Techniques for In Situ and Real-Time Monitoring
Accurate and sensitive analytical methods are fundamental for studying the synthesis, purity, stability, and potential biological fate of this compound. While standard techniques like HPLC are mentioned in commercial contexts, future research could focus on developing more advanced analytical methodologies. This might include hyphenated techniques (e.g., LC-MS/MS, GC-MS), capillary electrophoresis, or electrochemical methods for enhanced sensitivity and specificity. Developing techniques for in situ monitoring during synthesis or biological experiments could provide real-time data on reaction progress, compound concentration, and metabolic conversion, offering deeper insights than traditional off-line analysis.
Integration of Artificial Intelligence and Machine Learning in Compound Research and Prediction
Artificial intelligence (AI) and machine learning (ML) offer powerful tools that could significantly accelerate the research and understanding of compounds like this compound. Future directions include leveraging AI/ML for predicting its physicochemical properties, potential biological activities, toxicity profiles, and metabolic pathways based on its chemical structure. Machine learning models could be trained on existing datasets of similar compounds to predict potential targets or off-targets. Furthermore, AI could assist in designing more efficient synthetic routes or optimizing reaction conditions. Integrating AI/ML into the research workflow could help prioritize experiments, generate hypotheses, and potentially uncover non-obvious relationships related to this compound.
Q & A
Q. What ethical guidelines govern in vivo studies involving this compound?
- Methodological Answer : Follow institutional animal care protocols (IACUC) for dosing and humane endpoints. Predefine exclusion criteria (e.g., adverse event thresholds). Use randomization to minimize bias in treatment allocation .
Data Presentation and Validation
-
Incorporate tables for clarity :
Property Reported Value (Source) Methodology Used Potential Bias Solubility in H₂O 2.3 mg/mL (Smith et al., 2022) Shake-flask method pH variability Melting Point 156°C (Jones et al., 2023) DSC Heating rate -
Addressing Reliability : Cross-validate findings using multiple analytical platforms (e.g., LC-MS for purity, XRD for crystallinity) and report confidence intervals for key metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
